Ethyl 6-hydroxyisoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-hydroxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxyisoquinoline-3-carboxylate typically involves the esterification of 6-hydroxyisoquinoline-3-carboxylic acid. One common method includes the reaction of 6-hydroxyisoquinoline-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxoisoquinoline-3-carboxylate.
Reduction: Formation of 6-hydroxyisoquinoline-3-methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 6-hydroxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Ethyl 6-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
6-Hydroxyisoquinoline-3-carboxylic acid: The parent compound, which lacks the ethyl ester group.
Ethyl 6-methoxyisoquinoline-3-carboxylate: A similar compound with a methoxy group instead of a hydroxyl group.
Ethyl 5-hydroxyisoquinoline-3-carboxylate: A positional isomer with the hydroxyl group at the 5-position.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 6-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-7,14H,2H2,1H3 |
InChI Key |
DWTQSUBZTLAPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)O |
Origin of Product |
United States |
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